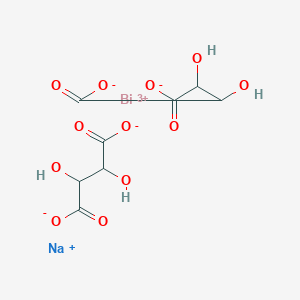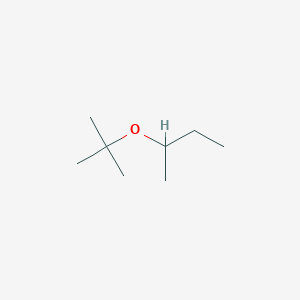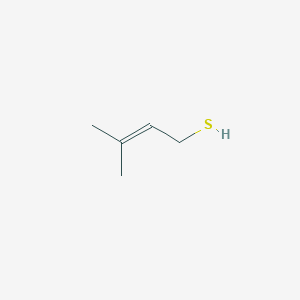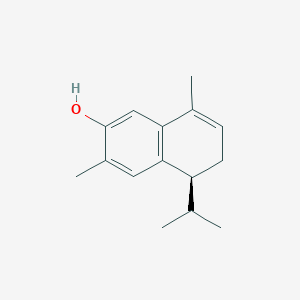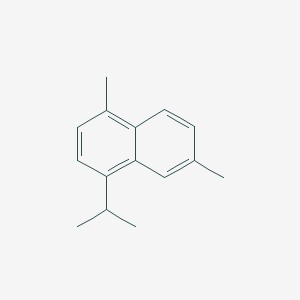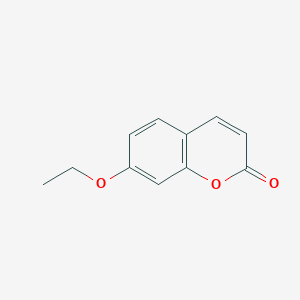
7-Etoxicumarina
Descripción general
Descripción
7-Ethoxycoumarin, also known as 7-O-Ethylumbelliferone, is a substrate for cytochrome P450 (CYP450) and has been used in the functional characterization of various CYPs . It is a crystalline solid with a molecular formula of C11H10O3 .
Molecular Structure Analysis
The molecular structure of 7-Ethoxycoumarin consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI Key is LIFAQMGORKPVDH-UHFFFAOYSA-N .Chemical Reactions Analysis
7-Ethoxycoumarin undergoes various chemical reactions including O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis .Physical And Chemical Properties Analysis
7-Ethoxycoumarin has a molecular weight of 190.2 g/mol . It is soluble in hot methanol, 95% ethanol, DMF, and DMSO, but insoluble in water . The density is 1.2±0.1 g/cm3, and the boiling point is 345.0±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Monitoreo de la enzima citocromo P450
La 7-etoxicumarina es metabolizada por muchas enzimas del citocromo P450 activas en el metabolismo de compuestos extraños y se ha utilizado como un sustrato prototípico para monitorear la actividad del P450 tanto en tejidos hepáticos como extrahepáticos . Se describe un método espectrofluorométrico para la determinación de la O-desetilación de la this compound catalizada por P450 . Este método es aplicable a estudios enzimáticos para determinar la actividad catalítica de las enzimas humanas expresadas por cDNA en las familias CYP1, CYP2 y CYP3, y la actividad de O-desetilación de la this compound en microsomas aislados de hígado y otros tejidos .
Sustrato para CYP2B6
La this compound es un sustrato para CYP2B6 utilizado en ensayos fluorométricos de la actividad de la monooxigenasa microsomal .
Sustrato para CYP2A13
CYP2A13 catalizó efectivamente la desetilación de this compound (7EC) y la hidroxilación de cumarina con valores aparentes de K(m) de 4.8 y 2.1 microM, respectivamente .
Inhibición de la virulencia y la biopelícula de Pseudomonas aeruginosa
La this compound rescató a Caenorhabditis elegans de la infección del aislado clínico derivado de la EPOC Pseudomonas aeruginosa a través de la inhibición de la virulencia y la biopelícula mediante el direccionamiento de los sistemas de detección de quórum Rhl y Pqs . Los resultados mostraron que la introducción de 7-EC disminuyó significativamente el desarrollo de biopelículas mediadas por exopolisacáridos de las cepas aisladas del esputo de la EPOC .
Modulación de los factores de virulencia y la motilidad
La 7-EC pudo modular una variedad de factores de virulencia y motilidad sin someter las células planctónicas a ninguna presión de selección .
Prevención de la invasión bacteriana
El ensayo de invasión bacteriana reveló la actividad potencial de la 7-EC en la prevención de la entrada activa a las células A549 sin causar ningún daño a las células .
Protección contra la infección por P. aeruginosa
Se encontró que la 7-EC era funcionalmente activa en la protección de C. elegans de la infección por P. aeruginosa y no tóxica para los gusanos <svg class="icon" height="
Mecanismo De Acción
Target of Action
7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of foreign compounds. The primary targets of 7-Ethoxycoumarin are the CYP1, CYP2, and CYP3 families of cytochrome P450 enzymes .
Mode of Action
7-Ethoxycoumarin interacts with its targets, the cytochrome P450 enzymes, through a process called O-deethylation . This process involves the removal of an ethyl group from 7-Ethoxycoumarin, resulting in the formation of 7-hydroxycoumarin .
Biochemical Pathways
The metabolism of 7-Ethoxycoumarin involves several biochemical pathways. The compound undergoes O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . These processes result in the formation of various metabolites .
Pharmacokinetics
7-Ethoxycoumarin exhibits species differences in metabolism when incubated with hepatocytes from humans, monkeys, dogs, and rats . The analysis of metabolites suggests that 7-Ethoxycoumarin may undergo 3,4-epoxidation , which is responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .
Result of Action
The enzymatic product of 7-Ethoxycoumarin’s interaction with cytochrome P450 enzymes is 7-hydroxycoumarin . This compound is recovered following the acidification of the incubation mixture and is measured using a spectrofluorometric method .
Action Environment
The action of 7-Ethoxycoumarin can be influenced by environmental factors. For instance, the compound’s interaction with cytochrome P450 enzymes can be monitored in both hepatic and extrahepatic tissues . This suggests that the compound’s action, efficacy, and stability may vary depending on the tissue environment.
Safety and Hazards
Direcciones Futuras
7-Ethoxycoumarin has been used to study the functional activity of recombinant P450 . It has potential for use in the treatment of infections caused by Pseudomonas aeruginosa, as it has been shown to inhibit virulence and biofilm formation via targeting Rhl and Pqs quorum sensing systems . This suggests that 7-Ethoxycoumarin may be useful in the development of non-antibiotic-based antibacterial therapy .
Propiedades
IUPAC Name |
7-ethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAQMGORKPVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184983 | |
| Record name | 7-Ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 7-Ethoxycoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
31005-02-4 | |
| Record name | 7-Ethoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8K66XCQ6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 7-ethoxycoumarin in biological systems?
A1: 7-Ethoxycoumarin is primarily metabolized by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases found in various organisms. [, , ]
Q2: What is the primary metabolic reaction 7-ethoxycoumarin undergoes, and what enzyme is primarily responsible?
A2: The primary metabolic reaction is O-deethylation, where 7-ethoxycoumarin is converted to 7-hydroxycoumarin, primarily catalyzed by CYP enzymes, particularly CYP2A6 in humans. [, , , ]
Q3: What are the downstream effects after 7-ethoxycoumarin is metabolized?
A3: 7-Hydroxycoumarin, the product of 7-ethoxycoumarin O-deethylation, undergoes phase II metabolism, primarily glucuronidation and sulfation, leading to the formation of 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate, respectively. [, , , ] These conjugates are more water-soluble and readily excreted.
Q4: What is the molecular formula and weight of 7-ethoxycoumarin?
A4: The molecular formula of 7-ethoxycoumarin is C11H10O3, and its molecular weight is 190.19 g/mol.
Q5: What are the typical kinetic parameters (Km and Vmax) observed for 7-ethoxycoumarin O-deethylation in human liver microsomes?
A5: Studies have shown biphasic Michaelis-Menten kinetics for 7-ethoxycoumarin O-deethylation in human liver microsomes, suggesting the involvement of at least two different CYP enzymes. The reported Km values for the high-affinity component range from 1.9 to 3.9 μM, while the low-affinity component exhibits Km values ranging from 220 to 470 μM. [, ]
Q6: How is 7-ethoxycoumarin used to study drug-drug interactions?
A6: 7-Ethoxycoumarin is used to investigate the potential of drugs to inhibit or induce CYP enzymes. By measuring changes in 7-ethoxycoumarin O-deethylation rates in the presence of a test drug, researchers can assess the drug's potential to interact with CYP enzymes and affect the metabolism of co-administered drugs. [, , ]
Q7: Can you explain the use of 7-ethoxycoumarin in studying interspecies differences in drug metabolism?
A7: Research utilizing 7-ethoxycoumarin metabolism in precision-cut liver slices from different species, including rats, mice, guinea pigs, monkeys, and humans, has highlighted significant species differences in both phase I and phase II metabolic pathways. [] This emphasizes the importance of considering species-specific drug metabolism variations in preclinical studies.
Q8: How is 7-ethoxycoumarin used to assess liver function?
A8: 7-Ethoxycoumarin O-deethylation rate is used as an indicator of the metabolic capacity of the liver. Reduced activity can indicate impaired liver function. [, , ]
Q9: How do structural modifications to 7-ethoxycoumarin affect its metabolism by CYP enzymes?
A9: Research has demonstrated that even slight structural modifications to 7-ethoxycoumarin, like substituting the ethoxy group with other alkyl groups, can significantly influence its metabolism by CYP enzymes. [, ] These findings underscore the substrate specificity of CYP enzymes and the impact of even minor structural changes on drug metabolism.
Q10: What are the advantages of using 7-ethoxycoumarin in in vitro models like liver microsomes and hepatocytes?
A10: 7-Ethoxycoumarin's in vitro applications, particularly in liver microsomes and hepatocytes, are valuable for their ability to provide controlled environments for studying specific CYP enzyme activities and their modulation by various factors. [, , , , ]
Q11: Can you provide examples of in vivo studies that have utilized 7-ethoxycoumarin to investigate drug metabolism?
A11: Studies have employed 7-ethoxycoumarin in living organisms (in vivo) to investigate the impact of chronic alcohol administration on drug metabolism in rat models. [, ] The observed enhancements in 7-ethoxycoumarin metabolism suggest alcohol-induced alterations in liver enzyme activity.
Q12: What are the common analytical techniques used to measure 7-ethoxycoumarin and its metabolites?
A12: The primary technique for quantifying 7-ethoxycoumarin and its metabolites is high-performance liquid chromatography (HPLC), often coupled with fluorescence detection due to the fluorescent nature of 7-hydroxycoumarin. [, ] This method allows for the separation and quantification of the parent compound and its metabolites in complex biological samples.
Q13: What resources are available for researchers interested in studying 7-ethoxycoumarin metabolism?
A13: Numerous resources support researchers studying 7-ethoxycoumarin metabolism. These include:
Q14: How has the use of 7-ethoxycoumarin contributed to the field of drug metabolism research?
A14: 7-Ethoxycoumarin has played a significant role in advancing our understanding of CYP enzyme activity, regulation, and their involvement in xenobiotic metabolism. [] Its application as a probe substrate has been instrumental in:
- Characterizing CYP enzyme kinetics: 7-Ethoxycoumarin has enabled researchers to determine kinetic parameters like Km and Vmax, providing insights into enzyme efficiency and substrate specificity. [, ]
- Identifying CYP enzyme inducers and inhibitors: Its use has facilitated the identification of drugs and other compounds that can modulate CYP enzyme activity, contributing significantly to our understanding of drug-drug interactions. [, , ]
- Evaluating interspecies differences in drug metabolism: Research employing 7-ethoxycoumarin has highlighted significant species-specific variations in drug metabolism, underscoring the importance of considering these differences in preclinical studies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)
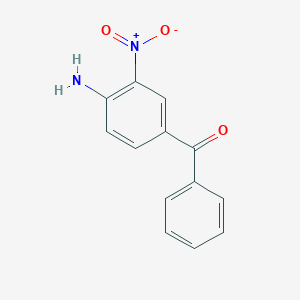
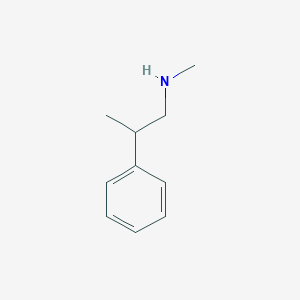
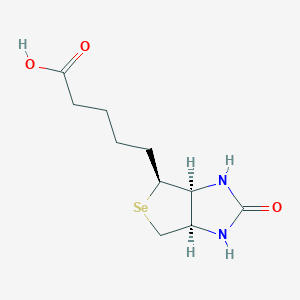
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
